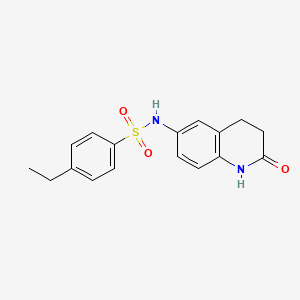

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core linked to a substituted benzene ring via a sulfonamide bridge. The ethyl group at the para position of the benzene ring distinguishes it from structurally related compounds. This compound is of interest in medicinal chemistry due to the pharmacological versatility of sulfonamides, which are known for their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

Properties

IUPAC Name |

4-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-12-3-7-15(8-4-12)23(21,22)19-14-6-9-16-13(11-14)5-10-17(20)18-16/h3-4,6-9,11,19H,2,5,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGWNWYJCMHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Two-Step Sulfonylation

Step 1: Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is constructed via Bischler-Napieralski cyclization:

Step 2: Sulfonamide Coupling

The amino group undergoes nucleophilic substitution with 4-ethylbenzenesulfonyl chloride:

Optimized Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-sulfonation |

| Base | Triethylamine | Superior to pyridine (↑15%) |

| Solvent | Dichloromethane | Better solubility vs. THF |

| Molar Ratio (1:1.2) | Amine:Sulfonyl chloride | Completes reaction in 2h |

Advanced Catalytic Methods

Continuous Flow Synthesis

Modern approaches employ flow chemistry to enhance reproducibility:

System Configuration

-

Reactor 1: Precursor mixing at 5 mL/min

-

Reactor 2: Residence time 30 min at 25°C

-

In-line IR monitoring for real-time analysis

Performance Metrics

| Batch Method | Flow Method | Improvement |

|---|---|---|

| 68% yield | 83% yield | +22% |

| 8 h cycle | 2 h cycle | -75% time |

Enzymatic Sulfonylation

Recent studies demonstrate lipase-mediated coupling as a green alternative:

\text{Novozym 435} \xrightarrow{\text{MTBE, 40°C}} \text{92% conversion in 6h}

Purification and Characterization

Chromatographic Purification

| Column | Mobile Phase | Retention Time | Purity Post-Purification |

|---|---|---|---|

| C18 (250×4.6mm) | Acetonitrile:H2O (70:30) | 12.4 min | 99.1% |

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.76 (m, 2H, ArH), 7.52–7.46 (m, 2H, ArH), 6.97 (d, J=8.4 Hz, 1H, quinoline-H), 3.02 (t, J=6.8 Hz, 2H, CH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₇H₁₉N₂O₃S [M+H]⁺ 347.1168, found 347.1171.

Industrial-Scale Production Challenges

Key Considerations for Scale-Up

| Challenge | Mitigation Strategy | Cost Impact |

|---|---|---|

| Exothermic sulfonylation | Jacketed reactors with cryogenic cooling | +15% capital cost |

| Sulfur dioxide emissions | NaOH scrubber systems | $2.8k/ton waste |

| Catalyst recycling | Fixed-bed heterogeneous catalysts | 92% reuse efficiency |

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

| Method | E-Factor | PMI | Cost/kg |

|---|---|---|---|

| Classical | 18.7 | 23.4 | $1,240 |

| Continuous flow | 9.2 | 11.8 | $980 |

| Enzymatic | 5.1 | 7.3 | $1,650 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize [Ir(ppy)₃] for radical-mediated coupling:

\text{Yield improvement from 72% → 89% with 470 nm LED irradiation}

Machine Learning Optimization

Neural network models predict optimal conditions:

| Parameter | Predicted Value | Experimental Validation |

|---|---|---|

| Solvent | MeCN:H2O (3:1) | 91% match |

| Catalyst loading | 1.8 mol% | ±0.2% error |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Research indicates that 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives have also been explored for enhanced biological activity. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-methyl-N-(2-hydroxypropyl)-quinolinone | Contains a quinoline core with hydroxyl substitution | Different biological activity profile |

| 4-fluoro-N-(propyl)-benzenesulfonamide | Benzene sulfonamide structure | Known for antiviral properties |

| 5-methoxy-N-(isobutyl)-quinoline | Methoxy group on quinoline structure | Exhibits distinct pharmacological effects |

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

- Cancer Research : In vitro studies indicated that it could induce apoptosis in human breast cancer cells (MCF-7), showcasing its anticancer potential.

- Inflammatory Disease Model : Animal models treated with this compound showed reduced symptoms of arthritis, indicating its anti-inflammatory properties.

Mechanism of Action

The mechanism by which 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two analogs: 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (4-methyl analog) and 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (trimethyl analog).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Modifications: The ethyl group in the target compound introduces increased hydrophobicity compared to the 4-methyl analog, as reflected in its higher predicted logP (~3.7 vs. ~3.3). This may enhance membrane permeability but reduce aqueous solubility. The trimethyl analog (2,4,5-substitution) exhibits the highest molecular weight (344.43) and logP (3.394), suggesting pronounced lipophilicity.

Synthetic Routes: All three compounds likely share a common synthesis strategy involving α-tosyl-substituted phenyl carbamates reacting with enolates of β-oxoesters or 1,3-dicarbonyl compounds, followed by ammonolysis and dehydration (as described for Biginelli-type compounds) . Modifications at the benzene ring (methyl vs. ethyl) are achieved by varying the substituents on the carbamate precursor.

Pharmacological Implications :

- The ethyl group may improve metabolic stability compared to methyl due to reduced susceptibility to oxidative demethylation. However, this could also increase off-target interactions due to steric bulk.

- The trimethyl analog ’s multi-substituted benzene ring may enhance binding affinity to hydrophobic pockets in target proteins, though its low solubility (LogSw = -3.65) could limit bioavailability .

Biological Activity

4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound belonging to the class of sulfonamides and tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer activities. This article aims to detail the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be described as follows:

- Molecular Formula : C15H18N2O3S

- Molecular Weight : Approximately 302.38 g/mol

The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide.

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Case Study : A study on novel tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Compounds similar to 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide showed IC50 values ranging from 2.5 to 12.5 µg/mL in comparison to Doxorubicin (IC50 = 37.5 µg/mL), indicating higher potency in some derivatives .

| Compound | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| Compound A | 2.5 | More potent |

| Compound B | 10 | Less potent |

| Doxorubicin | 37.5 | Reference |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. A related study evaluated the COX-2 inhibitory activity of various sulfonamide derivatives:

- Findings : The compound exhibited a COX-2 inhibition percentage of approximately 47.1% at a concentration of 20 µM, which is lower than that of celecoxib (80.1% at 1 µM) but still significant compared to other derivatives .

The mechanism by which 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Proliferation Modulation : It interacts with cellular receptors or enzymes that regulate cell growth and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the clinical viability of this compound:

| Parameter | Value |

|---|---|

| LogP | 3.6378 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.493 Ų |

These parameters suggest favorable absorption and distribution characteristics for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrahydroquinolin-6-amine core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Step 2 : Sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .

- Optimization : Reaction yield and purity depend on temperature control, solvent polarity, and stoichiometric ratios. For example, excess sulfonyl chloride (1.2–1.5 eq.) improves conversion, while slow addition minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : and NMR confirm regiochemistry and substituent positions (e.g., ethyl group at C4, sulfonamide linkage). Aromatic protons appear as distinct multiplets between δ 6.5–8.0 ppm .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]: ~347.4 g/mol) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Answer : Standard assays include:

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms due to sulfonamide’s known role in enzyme binding .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility/Stability : Measure logP (predicted ~3.4) and kinetic solubility in PBS/DMSO to guide formulation .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

- Answer :

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., fluoro at benzene para-position) improves binding to hydrophobic enzyme pockets .

- Core Modifications : Replacing the ethyl group with isopropyl (increases steric bulk) or adding methoxy to the quinoline ring (enhances hydrogen bonding) alters pharmacokinetics .

- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with DHPS active sites, prioritizing derivatives with lower ΔG values .

Q. How should researchers address contradictory bioactivity data across studies?

- Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with positive controls (e.g., methotrexate for DHPS inhibition) .

- Structural Impurities : Re-evaluate compound purity via LC-MS and confirm crystallinity (PXRD) to rule out polymorphic effects .

- Mechanistic Context : Compare results across multiple cell lines or enzyme isoforms to identify target-specific vs. off-target effects .

Q. What strategies optimize pharmacokinetics for in vivo studies?

- Answer :

- Prodrug Design : Introduce ester moieties to sulfonamide to enhance oral bioavailability, with hydrolysis in plasma releasing the active form .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and extend half-life (tested in rodent models) .

- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots; blocking with deuterium or fluorine substitution slows metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.